4-(Aminomethyl)-1,3-dimethylimidazolidin-2-one
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Overview
Description
4-(Aminomethyl)-1,3-dimethylimidazolidin-2-one is an organic compound that belongs to the class of imidazolidinones. This compound is characterized by its unique structure, which includes an aminomethyl group attached to a 1,3-dimethylimidazolidin-2-one core. Imidazolidinones are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1,3-dimethylimidazolidin-2-one typically involves the reaction of 1,3-dimethylimidazolidin-2-one with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 1,3-dimethylimidazolidin-2-one, formaldehyde, ammonia.
Reaction Conditions: The reaction is typically conducted in an aqueous medium at a temperature range of 50-70°C.
Procedure: The starting materials are mixed in the appropriate stoichiometric ratios and heated under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-1,3-dimethylimidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of substituted imidazolidinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidinones and amine derivatives, which can have diverse applications in pharmaceuticals and materials science.
Scientific Research Applications
4-(Aminomethyl)-1,3-dimethylimidazolidin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-1,3-dimethylimidazolidin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also participate in enzymatic reactions, leading to the modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylimidazolidin-2-one: Lacks the aminomethyl group, resulting in different chemical properties and reactivity.
4-(Aminomethyl)pyridine: Contains a pyridine ring instead of an imidazolidinone core, leading to different biological activities.
4-(Aminomethyl)benzoic acid: Contains a benzoic acid moiety, which imparts different chemical and biological properties.
Uniqueness
4-(Aminomethyl)-1,3-dimethylimidazolidin-2-one is unique due to its specific structure, which combines the properties of an imidazolidinone core with an aminomethyl group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C6H13N3O |
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Molecular Weight |
143.19 g/mol |
IUPAC Name |
4-(aminomethyl)-1,3-dimethylimidazolidin-2-one |
InChI |
InChI=1S/C6H13N3O/c1-8-4-5(3-7)9(2)6(8)10/h5H,3-4,7H2,1-2H3 |
InChI Key |
DHCWVQGHJZFTCM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(N(C1=O)C)CN |
Origin of Product |
United States |
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